

## A Comparative Guide to the Cross-Reactivity of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Tech

### Compound of Interest

|                |                                                 |
|----------------|-------------------------------------------------|
| Compound Name: | Methyl 4-amino-6-methylpyrimidine-2-carboxylate |
| Cat. No.:      | B1400996                                        |

## Introduction: The Central Role of Pyrimidine Scaffolds and Selectivity in Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous cancer types and the backbone of numerous FDA-approved kinase inhibitors.<sup>[2][3]</sup> Its structure is an isostere of the adenine ring of ATP, allowing it to effectively compete for the ATP-binding site.

However, this conservation of the ATP-binding site presents a significant challenge: achieving inhibitor selectivity.<sup>[6]</sup> Cross-reactivity, or the binding of an inhibitor to multiple kinases, can lead to off-target effects where hitting multiple targets produces a more potent therapeutic effect.<sup>[7]</sup> Therefore, a comprehensive understanding of an inhibitor's cross-reactivity is crucial for its therapeutic success.

This guide provides a comparative analysis of the cross-reactivity of several key pyrimidine-based kinase inhibitors. We will delve into the quantitative analysis of their selectivity profiles.

## Comparative Analysis of Pyrimidine-Based Kinase Inhibitors

To illustrate the diverse selectivity profiles achievable with the pyrimidine scaffold, we will compare two well-characterized inhibitors: Ruxolitinib, a potent JAK inhibitor, and Gefitinib, an EGFR inhibitor.

### Ruxolitinib: A Case Study in Preferential Inhibition

Ruxolitinib (INCB018424) is a pyrrolo[2,3-d]pyrimidine-based inhibitor approved for the treatment of myelofibrosis and polycythemia vera.<sup>[9][10]</sup> Its therapeutic success is due to its preferential inhibition of JAK1 and JAK2, which are key regulators of hematopoiesis and immune response, and its overactivation is a key driver of myeloproliferative neoplasms.<sup>[10][11]</sup>

While highly potent against JAK1 and JAK2, ruxolitinib is not absolutely selective. Kinase profiling reveals its activity against other kinases, albeit at sub-nanomolar concentrations.

| Kinase Target | IC50 (nM) |
|---------------|-----------|
| JAK2          | 2.8       |
| JAK1          | 3.3       |
| TYK2          | 19        |
| JAK3          | 428       |

Data compiled from multiple sources.<sup>[11][12]</sup>

This selectivity profile is critical to its clinical success, as potent inhibition of JAK3 can lead to immunosuppressive effects.<sup>[12]</sup> Ruxolitinib's ability to preferentially inhibit JAK1 and JAK2 is what drives its therapeutic effect in myelofibrosis and polycythemia vera.

### Gefitinib: A Look at First-Generation Selectivity and Off-Target Effects

Gefitinib is a quinazoline-based inhibitor (a class of pyrimidine derivatives) that targets the Epidermal Growth Factor Receptor (EGFR) and was one of the first targeted therapies for cancer. It is often mutated and constitutively active in cancer. While effective, especially in patients with specific EGFR mutations, its cross-reactivity profile is broad.

Identifying the full spectrum of gefitinib's off-targets is crucial for understanding its side effects and potential for drug repurposing.<sup>[14]</sup> Structure-based modeling and experimental validation have identified several off-targets for gefitinib.

| Primary Target | Known Off-Targets (Examples)  |
|----------------|-------------------------------|
| EGFR           | MAPK10, PIM-1, ERBB-4, CHK1/2 |

Data compiled from multiple sources.<sup>[16]</sup>

The off-target profile of gefitinib underscores the importance of comprehensive screening. While some off-target effects may contribute to toxicity, other factors like pharmacokinetics and pharmacodynamics also play a role.

## Methodologies for Assessing Kinase Inhibitor Selectivity

Accurately determining a compound's kinase-wide selectivity requires robust and multifaceted experimental approaches. No single method provides a comprehensive view of selectivity.

### Biochemical Assays: KINOMEscan™

A widely used method for initial, broad selectivity profiling is the competitive binding assay. The KINOMEscan™ platform is a prominent example, utilizing a panel of kinases.

**Causality Behind Experimental Choice:** This method is ideal for early-stage discovery. It provides a rapid, high-throughput assessment of direct physical interactions with various kinase conformations.<sup>[19]</sup> The output, often a dissociation constant (Kd) or percent of control, allows for direct comparison of binding affinities across the panel.

- **Immobilization:** A specific kinase from the panel is immobilized on a solid support.
- **Competition:** The test inhibitor and a proprietary, tagged, broad-spectrum kinase inhibitor are added to the immobilized kinase. The test inhibitor competes for the binding site.
- **Quantification:** The amount of tagged inhibitor bound to the immobilized kinase is quantified, typically via quantitative PCR (qPCR) of its DNA tag.
- **Data Analysis:** A low amount of bound tagged inhibitor indicates strong competition and thus high affinity of the test compound for that specific kinase.

### Chemoproteomics: Probing the Native Kinome

While biochemical assays are powerful, they use purified, recombinant kinases that may not fully represent the native state of the enzyme within a cell.

**Causality Behind Experimental Choice:** These methods provide a more biologically relevant assessment of inhibitor selectivity. They account for post-translational modifications and the native environment of the kinase.

Techniques like Kinobeads and KiNativ™ are invaluable for target validation and understanding how an inhibitor behaves in a complex proteome.<sup>[22]</sup>

[Click to download](#)

Caption: Generalized workflow for Kinobeads-based competitive chemoproteomics.

- Lysate Preparation: Prepare protein lysates from cells or tissues of interest.
- Competitive Incubation: Aliquots of the lysate are pre-incubated with either a vehicle control (e.g., DMSO) or varying concentrations of the test inhibitor.
- Kinobeads Enrichment: "Kinobeads," a resin with multiple non-selective kinase inhibitors covalently attached, are added to the lysates.<sup>[23][24]</sup> The
- Affinity Capture & Wash: The beads are incubated to allow for affinity capture, then washed extensively to remove non-specifically bound proteins.
- Elution and Digestion: The captured kinases are eluted from the beads and digested into peptides, typically with trypsin.<sup>[24]</sup>
- LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the pulled-down kinases.
- Data Analysis: By comparing the amount of each kinase pulled down in the inhibitor-treated samples versus the control, a dose-response curve can be generated to determine the inhibitory effect of the test inhibitor on the kinase of interest.

The KiNativ™ platform is another powerful in-cell approach that uses ATP-biotin probes that covalently modify a conserved lysine in the active site of

Causality Behind Experimental Choice: This method provides functional information, as the probe only labels active kinases. By treating cells with an [21][22] This is a significant advantage, as it directly measures the effect of the inhibitor on the functional state of the kinase.

## Structural Basis of Pyrimidine Inhibitor Cross-Reactivity

The selectivity of a pyrimidine-based inhibitor is not solely dictated by its core scaffold but by the chemical moieties attached to it.[13] These side chain primary reason for cross-reactivity.[25]

Key factors influencing selectivity include:

- Hinge-Binding: The pyrimidine core typically forms one or more crucial hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the kinase.
- Gatekeeper Residue: The "gatekeeper" residue is a key amino acid that controls access to a hydrophobic pocket deeper within the active site. The side chains of these residues exhibit selectivity.[15]
- Solvent Front Interactions: Modifications to the pyrimidine scaffold that extend out towards the solvent-exposed region of the active site can interact with the kinase's solvent-exposed surface.



[Click to download](#)

Caption: Key interaction points governing inhibitor selectivity within a kinase active site.

## Conclusion and Future Directions

The pyrimidine scaffold remains a cornerstone of kinase inhibitor design due to its inherent ability to mimic ATP binding. As this guide demonstrates, it is the chemical diversity and functional groups attached to the core that define the kinase selectivity profile.

The future of kinase inhibitor development will rely on the integration of high-throughput screening technologies like KINOMEscan™ with more biological validation to detailed validation in native biological systems. As our understanding of the structural nuances of the kinase deepens, so too will our ability to design more selective and potent inhibitors.

## References

- Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors: A Comparative Guide. *Benchchem*. [URL: <https://vertexaisearch.cloud.google.com/guides/6-chloropyrido-2-3-d-pyrimidine-based-inhibitors-a-comparative-guide>]
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. National Center for Biotechnology Information. [URL: <https://vertexaisearch.cloud.google.com/guides/kinobead-and-single-shot-lc-ms-profiling-identifies-selective-pkd-inhibitors>]
- A Comparative Analysis of Kinase Selectivity: Jak-IN-26 Versus Ruxolitinib. *Benchchem*. [URL: <https://vertexaisearch.cloud.google.com/guides/comparative-analysis-of-kinase-selectivity-jak-in-26-versus-ruxolitinib>]

- Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. ActivX Biosciences, Inc. [URL: [https://vertexaisearch.bAdVoJd39CweKqyQWjl5IXNZwrcCld0Egrih48PKAkg63Oel814r-xlUCayvm1MyK9mWTYOPII7XdHk2sV7voFwqSXH2XWLe4\\_f0pbnj8XUtSIN93](https://vertexaisearch.bAdVoJd39CweKqyQWjl5IXNZwrcCld0Egrih48PKAkg63Oel814r-xlUCayvm1MyK9mWTYOPII7XdHk2sV7voFwqSXH2XWLe4_f0pbnj8XUtSIN93)]
- ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degfc0K8rSfpF9pgb\_OsFGj\_rmy7chvAvm5Ecu5lv0uDDvK7uQkZioTlmmfygT3ODjfbBkX-QUUZ07\_WujPJrcAzuwDZ4ACls8sIbiCIAEgM5G0Koh0b2MEZsXuRQ8tF5TvQrAufJTcRwqdeYY4O9X\_JrHfBhBQ0uFuler0jaGvG1WoDdDxmUKJxz9by4qbmdHNpUf79C6FgCpnMSEp2sg292-xOGwJuSI3aL
- Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-S2NeRWeu9b1GdVh65t0bZ5YrgRWmmG23FwZLY9ZR1a7h9XbBHMM5R3CKZRFnPXnO5UMFGQuxBjxFJ7D9WiHKEtflvMtSf82QETODbtYQf>]
- Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. National Center for BioteCP1SJ8rLZpHgG2NWhPjls7T1JN4JAM2CAFzkhYdiM-GkC-CQ4alx2QdQKmMkhaMzIT-UJFqeLDtIRCePfUi4brmMHLL4XZaUYyclvsjd2S4kQmUAz
- Ruxolitinib. Tocris Bioscience. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyeXq8BM0hPbo1Yvqo8Jvkpbn8Jbp>]
- The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind... ResearchGate. [URL: [https://vertexaisearch.cloud.google.com/grounding-a-fQp5bdiohqwEzE\\_82gpuZA6seqXV3yivAXPyC\\_pvSIP14ayDR69Qh51E\\_aIOPNBkdQw-EXF6J6KXLemu-Oc7Tc1OIMluPepxvdBpYU4n9epwGKwI](https://vertexaisearch.cloud.google.com/grounding-a-fQp5bdiohqwEzE_82gpuZA6seqXV3yivAXPyC_pvSIP14ayDR69Qh51E_aIOPNBkdQw-EXF6J6KXLemu-Oc7Tc1OIMluPepxvdBpYU4n9epwGKwI)]
- In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. National Center for Biotechnology Information. [URL: [https://ve mxG9q0Np705pBss0Q1UhcNikyK-1eO8pu72Jf6v1Sy6ZfA1yEVq\\_mgFZWTLQKb8KZgBH0wtiObbiOQ=](https://ve mxG9q0Np705pBss0Q1UhcNikyK-1eO8pu72Jf6v1Sy6ZfA1yEVq_mgFZWTLQKb8KZgBH0wtiObbiOQ=)]
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [URL: [https://vertexaisearch.cloud.google.com/grounding-a-redirect/AUZIYQFEYAzlXif05d0eMzLI\\_8eKyySGQATLrQh944yVK23mqXUYd0rJtMr6WVV62OwrMMs3Ut1bam3dMswuhGwKiG1d7RsmyCUMsvK](https://vertexaisearch.cloud.google.com/grounding-a-redirect/AUZIYQFEYAzlXif05d0eMzLI_8eKyySGQATLrQh944yVK23mqXUYd0rJtMr6WVV62OwrMMs3Ut1bam3dMswuhGwKiG1d7RsmyCUMsvK)]
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecule redirect/AUZIYQGZ9XattlGxnhrAtTgBk9Zt51R\_leeMbL4hwwhy4m0iGuKlBrP5XE\_bBLvreywhpGkYimeeiG4RFZFpgDggy0VI5Mbs0XjfjKAyLggat1K Yx58X7MBbqF-OAAR79Qdr9USu5VzoRmd1wKG5HPsRkybm5RQJ\_U2Q==
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [URL: <https://vertexaisearch.jtNgOp2vZzxMkP7D4yMK9zWRGGfrfmssnKqdxP9HhAYoa0y3QaQLAIrH89X3Edsbi6OIZtQsKn1c9>]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Center for Biotechnology Information eFk2qhbSE1\_iEcDRWoCX1mtMMOlrkqackncaz3-7FqKNj8YzDFiTGB68trIAogF1r7MxOz6N6\_2nzwD7zLPT2xrGY-0IEIBNNHkyHhojQ8LqpgQ=
- Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [URL: <https://www.resea>
- Targeted Kinase Inhibitor Profiling Using a Hybrid Quadrupole-Orbitrap Mass Spectrometer. Thermo Fisher Scientific. [URL: [https://vertexaisearch.iKArgPhdDzL1bFr0bZJy\\_xxr2Wz\\_BOOOn0G6ihcvmRLo-rtA5oxUSQ7LwUaPEDivFJ8\\_bDU2hbMtNU5U4o4S4u6HMnnr5z1OKAWQwVL1zHQkCv](https://vertexaisearch.iKArgPhdDzL1bFr0bZJy_xxr2Wz_BOOOn0G6ihcvmRLo-rtA5oxUSQ7LwUaPEDivFJ8_bDU2hbMtNU5U4o4S4u6HMnnr5z1OKAWQwVL1zHQkCv)]
- A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology. Benchchem. [URL: [https://vertexaisearch.cloud.google.com/grounding-KbkNYK2rfGWF45O-uLeAhYwx9PwuRdzvYpMOqf2lGiqJbS\\_8W7i4b-MI5D1TSOk3dJHUbZsNNV6Q5ZGt9TXzUu-nxbgytyLkcy7qdCa8dyS9Df3sp](https://vertexaisearch.cloud.google.com/grounding-KbkNYK2rfGWF45O-uLeAhYwx9PwuRdzvYpMOqf2lGiqJbS_8W7i4b-MI5D1TSOk3dJHUbZsNNV6Q5ZGt9TXzUu-nxbgytyLkcy7qdCa8dyS9Df3sp)]
- Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Science.org. [URL: <https://www.science.org/doi/10.1126>]
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. National Center for Biotech
- Target Landscape of Clinical Kinase Inhibitors. EMBL-EBI. [URL: <https://www.ebi.ac.uk/pride/archive/projects/PXD005336>]
- Prediction of kinase inhibitors cross-reaction on the basis of kinase ATP cavity similarities: a study using PKSIM protein similarity score. National C
- Molecular interactions of gefitinib with selected human off-targets; (A) mutant EGFR kinase domain. ResearchGate. [URL: <https://www.researchgat>
- Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. [URL: <https://aacrjournals.org/clincancerres/article/19/4/758/76259>]
- Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis. ResearchGate. [URL: <https://www.researchgate>
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [URL: <https://www.reactionbiology.com/blog/step-by-step-guide-to-kinase-ir>]
- Kinase inhibitor screen a Experimental overview of kinase inhibitors... ResearchGate. [URL: <https://www.researchgate.net/figure/Kinase-inhibitor-sc>]
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. National Center for Biotechnology Inf
- A Comparative Guide to the Cross-Reactivity Profiles of Pyrazine-Derived and Other Kinase Inhibitors. Benchchem. [URL: [https://vertexaisearch.cloud.google.com/grounding-redirect/AUZIYQGEEm39M5keyvsxFfwQpYut\\_nPcOicp2wxeJUALxPxQRWYPMs059ZZwKf8yZDqevrNmHuYt7Tg5wb1rmN\\_lwIohjf-tH2-7V8pwajcUgeyLYSNqxgk9kpdFycLw5x9ZHd6TFSR3SwGrxAkqLve53194tk3cXFPZgBQ==](https://vertexaisearch.cloud.google.com/grounding-redirect/AUZIYQGEEm39M5keyvsxFfwQpYut_nPcOicp2wxeJUALxPxQRWYPMs059ZZwKf8yZDqevrNmHuYt7Tg5wb1rmN_lwIohjf-tH2-7V8pwajcUgeyLYSNqxgk9kpdFycLw5x9ZHd6TFSR3SwGrxAkqLve53194tk3cXFPZgBQ==)]
- Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. National Center for Biotechnology Information. [URL: <https://www.ncbi.nlm.nih.gov/pmc>]
- A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [URL: <https://www.pnas.org/doi/10.1073/pnas.0707325104>]
- Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. Jakafi. [URL: <https://www.jakafi.com/discover-jakafi/moa>]
- Reactivity-based chemical-genetic study of protein kinases. National Center for Biotechnology Information. [URL: <https://www.ncbi.nlm.nih.gov/pmc>]
- Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michaelis acceptor reactive group. ResearchGate. [URL: <https://www.researchgate>
- Gefitinib Proves Inferior to Erlotinib in Pretreated NSCLC. Targeted Oncology. [URL: <https://www.targetedonc>]
- Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Anal
- The Crosstalk Mechanism of EGFR and ER in EGFR-Mutant Lung Adenocarcinoma. MDPI. [URL: <https://www.mdpi.com/2072-6694/15/21/5176>]
- Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. National Center for Biotechnology Information
- KINOMEscan Technology. Eurofins Discovery. [URL: <https://www.eurofinsdiscoveryservices.com/cms/cms-content/services/in-vitro-assays/kinomescan>]
- KINOMEscan data. HMS LINCS Project. [URL: <http://lincs.hms.harvard.edu/kinomescan/>]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing)
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity-based chemical-genetic study of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 19. pnas.org [pnas.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling - BioSpace [biospace.com]
- 23. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology [um.edu.my]
- 24. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Prediction of kinase inhibitors cross-reaction on the basis of kinase ATP cavity similarities: a study using PKSIM protein similarity score - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Cross-Reactivity of Pyrimidine-Based Kinase Inhibitors]. BenchChem, [2026]. [Online]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While the data is based on extensive research and validation, it is not a substitute for experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.